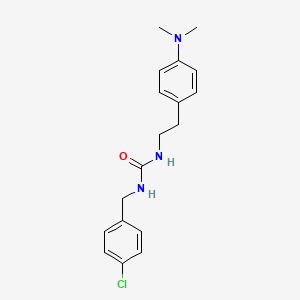

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea

Description

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea is a urea derivative characterized by a 4-chlorobenzyl group and a 4-(dimethylamino)phenethyl substituent.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZCGFGGRLFVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-(dimethylamino)phenethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products may include oxidized derivatives of the chlorobenzyl and dimethylaminophenethyl groups.

Reduction: The major products may include reduced derivatives of the chlorobenzyl and dimethylaminophenethyl groups.

Substitution: The major products may include substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound is investigated for its use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The urea scaffold allows for modular substitutions, which significantly influence molecular properties. Below is a comparison with key analogs:

Key Observations :

- Chlorobenzyl vs.

- Dimethylamino vs. Morpholino/Piperidine: The 4-(dimethylamino)phenethyl group in the target compound may offer a balance between basicity and steric hindrance compared to morpholino (16) or piperidine (17) groups, which are bulkier and could affect receptor binding .

- Trifluoromethyl/Hydroxyl Substitutions: Compound 4’s trifluoromethyl and hydroxyl groups contrast with the target’s dimethylamino group, suggesting divergent solubility and target engagement (e.g., trifluoromethyl may enhance binding to hydrophobic pockets) .

Biological Activity

1-(4-Chlorobenzyl)-3-(4-(dimethylamino)phenethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage between a chlorobenzyl group and a dimethylaminophenethyl moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound exhibits affinity for certain receptors, which can lead to downstream signaling effects.

Biological Activity and Applications

This compound has been evaluated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a high-throughput screening study, it was part of a series that showed promising inhibitory effects on bacterial growth with minimal cytotoxicity against HepG2 cells .

- Anticancer Potential : Research has highlighted its potential in cancer therapy. The compound's analogs have been tested for cytotoxicity against various cancer cell lines, including melanoma. For instance, a related compound demonstrated a GI50 value of 274 nM against the UACC-62 melanoma cell line, indicating strong anticancer activity .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | % Inhibition | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 98% | |

| Anticancer | Melanoma (UACC-62) | GI50 = 274 nM | |

| Enzyme Inhibition | Various | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Modification | Biological Activity |

|---|---|---|

| Base Compound | None | Standard activity |

| Variant A | Methyl substitution | Increased potency |

| Variant B | Fluorine substitution | Enhanced receptor binding |

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of various compounds against Mycobacterium tuberculosis, this compound was found to be one of the most effective agents with an MIC value significantly lower than that of traditional antibiotics .

- Cancer Treatment Research : A series of analogs derived from this compound were tested for their ability to inhibit tumor growth in vivo. Results indicated that certain modifications could enhance their anticancer activity while reducing toxicity, making them suitable candidates for further development .

Q & A

Q. How can this compound be integrated into interdisciplinary research (e.g., materials science or combination therapies)?

- Methodological Answer :

- Materials Science : Urea derivatives serve as supramolecular building blocks due to hydrogen-bonding motifs. X-ray crystallography (e.g., Acta Crystallographica Section E) confirms lattice packing .

- Combination Therapies : Synergy studies with kinase inhibitors (e.g., Gedatolisib) in cancer models require dose matrices (e.g., Chou-Talalay method) to calculate combination indices (CI < 1.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.